molecular formula C6H7FN2O2 B11812295 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11812295
M. Wt: 158.13 g/mol
InChI Key: CCQZBZIPCKSOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

3-(4-fluoropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H7FN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

CCQZBZIPCKSOSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(=O)O)F

Origin of Product

United States

Foundational & Exploratory

3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary

This compound represents a specialized fluorinated heterocyclic building block used increasingly in modern medicinal chemistry. It serves as a critical scaffold for introducing the 4-fluoropyrazole pharmacophore—a bioisostere designed to enhance metabolic stability while maintaining the hydrogen-bonding capabilities and steric profile of the parent pyrazole.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective aza-Michael addition, its physicochemical properties governed by the fluorine substituent, and its utility in fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis

The introduction of a fluorine atom at the C4 position of the pyrazole ring fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated parent.

Key Property Data
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Core Scaffold 1H-Pyrazole (N-alkylated)
Key Substituent Fluorine (C4-position)
Acidic Moiety Carboxylic Acid (pKa ~4.[1]5)
Pyrazole Acidity (NH) Pre-alkylation: pKa ~12.5 (More acidic than pyrazole due to -I effect of F)
LogP (Predicted) ~0.45 (Slightly more lipophilic than non-fluorinated analog)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (N, O, F)
The Fluorine Effect

The C4-Fluorine atom is not merely a steric placeholder. It serves two critical functions:

  • Metabolic Blocking: The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism (e.g., by CYP450 enzymes). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the parent drug.
    
  • pKa Modulation: The strong electron-withdrawing nature (inductive effect,

    
    ) of fluorine lowers the pKa of the pyrazole nitrogen lone pair, reducing the basicity of the N2 nitrogen. This modulates binding affinity in kinase pockets where hydrogen bonding is critical.
    

Synthetic Architecture

The synthesis of this compound relies on the aza-Michael addition , a reaction that benefits significantly from the symmetry of the starting material.

Retrosynthetic Logic
  • Disconnection: N–C bond formation.

  • Precursors: 4-Fluoro-1H-pyrazole (Nucleophile) + Acrylate Ester (Electrophile).

  • Regioselectivity: 4-Fluoro-1H-pyrazole is a tautomeric species. However, due to the axis of symmetry through the C4-H(F) bond, alkylation at either nitrogen yields the identical product. This eliminates the N1 vs. N2 regioselectivity issues common in asymmetrically substituted pyrazoles.

Synthetic Pathway Diagram

SynthesisPath Start 4-Fluoro-1H-pyrazole (CAS: 35277-02-2) Intermediate Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate (Ester Intermediate) Start->Intermediate Base (DBU or K2CO3) MeCN, 60°C Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Intermediate Final This compound (Target) Intermediate->Final LiOH / THF / H2O Hydrolysis

Figure 1: Two-step synthetic pathway involving base-catalyzed aza-Michael addition followed by ester hydrolysis.[1]

Experimental Protocols

Disclaimer: This protocol is designed for research purposes by trained personnel. Standard PPE (gloves, goggles, fume hood) is mandatory.

Step 1: Aza-Michael Addition

Objective: Synthesis of Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (10 volumes).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) as a catalyst. Note: Inorganic bases like K₂CO₃ (2.0 eq) can also be used but may require longer reaction times.

  • Addition: Dropwise add Ethyl Acrylate (1.2 eq) to the stirring solution at room temperature to avoid exotherms.

  • Reaction: Heat the mixture to 60°C and monitor by TLC or LCMS. Conversion is typically complete within 4–6 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with 0.1 M HCl (to remove DBU) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Result: The ester intermediate is usually pure enough for the next step.

Step 2: Hydrolysis

Objective: Conversion to the free acid.

  • Solvation: Dissolve the ester intermediate (1.0 eq) in a THF:Water (3:1) mixture.

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq).

  • Reaction: Stir at room temperature for 2–3 hours.

  • Isolation:

    • Acidify the reaction mixture to pH ~3 using 1 M HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry combined organics over MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (DCM:MeOH gradient) if necessary.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and distinct functionality.

  • Linker Utility: The propanoic acid chain acts as a flexible linker, allowing the pyrazole headgroup to orient into hydrophobic pockets while the acid tail interacts with solvent-exposed residues or serves as a handle for amide coupling.

  • Kinase Inhibition: Pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 4-fluoro analog is often used to optimize potency and selectivity by modulating the electron density of the pyrazole ring.

Workflow: From Fragment to Lead

DrugDesign Fragment Fragment: This compound Coupling Amide Coupling (EDC/HOBt or HATU) Fragment->Coupling Activation Library Library Generation (Diverse Amines) Coupling->Library + R-NH2 Screening SPR / X-Ray Screening (Binding Affinity) Library->Screening Lead Lead Candidate (Optimized PK/PD) Screening->Lead Hit Selection

Figure 2: Workflow illustrating the use of the title compound in generating focused libraries for drug screening.

References

  • Synthesis of 4-Fluoro-1H-pyrazole (Starting Material)

    • Source:European Patent EP4219454A1. "Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof." (2021).[2]

    • Context: Describes the industrial preparation of the core heterocycle via fluorination of pyrazole or cyclization of fluorinated precursors.[2]

    • Link:

  • General Aza-Michael Addition of Pyrazoles

    • Source:Beilstein Journal of Organic Chemistry. "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." (2011).[3]

    • Context: Validates the reaction conditions (base catalysis, acrylate acceptors)
    • Link:

  • Medicinal Chemistry of Fluorinated Pyrazoles

    • Source:Chemical Reviews. "Fluorinated Pyrazoles: From Synthesis to Applications." (2020).[4]

    • Context: Comprehensive review on the metabolic and electronic effects of fluorine substitution on the pyrazole ring in drug design.
    • Link:

  • Analogous Scaffold Data (3-(1H-pyrazol-1-yl)propanoic acid)

    • Source:ChemicalBook / CAS Registry.
    • Context: Provides baseline physical data for the non-fluorinated parent scaffold (CAS: 89532-73-0)
    • Link:

Sources

Introduction: The Strategic Value of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoropyrazole-1-Propionic Acid

This guide provides a comprehensive technical overview of 4-fluoropyrazole-1-propionic acid, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance key pharmacological parameters such as metabolic stability, binding affinity, and lipophilicity.[3][4] The combination of a 4-fluoropyrazole core with a propionic acid functional handle at the N1 position creates a versatile molecular building block, 4-fluoropyrazole-1-propionic acid, poised for elaboration into diverse chemical libraries for drug discovery and materials science applications.

The propionic acid moiety provides a crucial carboxylic acid functional group, which can serve as a synthetic handle for forming amide bonds, esters, or other derivatives.[5] This allows for the straightforward linkage of the fluoropyrazole core to other pharmacophores or molecular scaffolds, making it an ideal starting point for developing novel compounds with tailored biological or material properties.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acidIUPAC Nomenclature Rules
Synonyms 4-Fluoropyrazole-1-propionic acidCommon Naming Convention
CAS Number Not assigned.Based on database searches.
Molecular Formula C₆H₇FN₂O₂Calculated
Molecular Weight 158.13 g/mol Calculated
Appearance Predicted to be a white to off-white crystalline solid.Based on similar compounds like 4-fluoro-1H-pyrazole and other pyrazole carboxylic acids.[6]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in water.The carboxylic acid group enhances polarity and aqueous solubility.
pKa Estimated to be in the range of 4.0 - 5.0.Typical range for a carboxylic acid.
Melting Point Predicted to be a solid with a distinct melting point, likely above 100 °C.Based on related solid pyrazole derivatives.[6]

Synthesis and Purification

The synthesis of 4-fluoropyrazole-1-propionic acid can be achieved through a logical, multi-step sequence starting from the formation of the core heterocyclic ring followed by functionalization. The causality behind this synthetic strategy lies in first constructing the stable aromatic pyrazole ring and then introducing the propionic acid side chain via a standard N-alkylation reaction, which is a reliable and high-yielding transformation.

Proposed Synthetic Workflow

The proposed synthesis involves two primary stages: the creation of the 4-fluoro-1H-pyrazole core and its subsequent N-alkylation and hydrolysis.

Synthesis_Workflow A Starting Materials (e.g., 2-Fluoromalondialdehyde, Hydrazine) B Step 1: Cyclization Reaction A->B C Intermediate: 4-Fluoro-1H-pyrazole B->C Formation of pyrazole core D Step 2: N-Alkylation (e.g., with Ethyl 3-bromopropionate) C->D E Intermediate: Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate D->E Introduction of side chain F Step 3: Ester Hydrolysis E->F G Final Product: 4-Fluoropyrazole-1-propionic acid F->G Deprotection

Caption: Proposed synthetic workflow for 4-fluoropyrazole-1-propionic acid.

Experimental Protocol (Exemplary)

Self-Validation: This protocol incorporates standard purification and analytical steps (TLC, NMR) after each reaction to validate the successful formation of the desired intermediate before proceeding, ensuring the integrity of the overall synthesis.

Step 1: Synthesis of 4-Fluoro-1H-pyrazole

This step is based on established literature procedures for the synthesis of fluorinated pyrazoles.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoromalondialdehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (e.g., 50-80 °C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, neutralize the reaction mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-fluoro-1H-pyrazole can be purified by column chromatography or distillation.

Step 2 & 3: N-Alkylation and Hydrolysis

  • Reaction Setup: To a solution of 4-fluoro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension and stir at room temperature or with gentle heating (e.g., 60 °C) until TLC analysis indicates complete consumption of the starting pyrazole.

  • Intermediate Isolation: Filter off the inorganic salts and remove the solvent under reduced pressure. The crude ester, ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate, can be purified by column chromatography or used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF/water or ethanol/water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature for 2-16 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Final Workup and Purification: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or dichloromethane) to remove any non-polar impurities. Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. The product, 4-fluoropyrazole-1-propionic acid, may precipitate and can be collected by filtration. If it remains in solution, extract it with ethyl acetate. Dry the combined organic extracts, filter, and remove the solvent to yield the final product. Recrystallization can be performed for further purification.

Spectroscopic and Analytical Characterization (Predicted)

The structure of 4-fluoropyrazole-1-propionic acid can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS analysis.[8][9][10]

TechniquePredicted Data
¹H NMR δ ~12.0-13.0 (s, 1H, -COOH), δ ~7.8 (d, 1H, pyrazole-H5), δ ~7.6 (d, 1H, pyrazole-H3), δ ~4.4 (t, 2H, -N-CH₂-), δ ~2.9 (t, 2H, -CH₂-COOH).
¹³C NMR δ ~175 (C=O), δ ~145 (C-F, d, ¹JCF ≈ 250 Hz), δ ~135 (C5), δ ~125 (C3), δ ~50 (-N-CH₂-), δ ~35 (-CH₂-COOH).
FT-IR ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~1550 cm⁻¹ (C=N stretch), ~1100-1200 cm⁻¹ (strong, C-F stretch).
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 158. Expected fragments corresponding to loss of -COOH (m/z = 113) and the propionic acid chain.

Applications in Research and Drug Development

4-Fluoropyrazole-1-propionic acid is not merely a chemical curiosity; it is a strategic tool for the modern medicinal chemist. Its value lies in its utility as a versatile scaffold for building more complex molecules.

  • Scaffold for Bioactive Molecules: The fluorinated pyrazole core is a key component in numerous FDA-approved drugs, highlighting its acceptance as a pharmacologically relevant moiety.[2] This compound provides a direct entry point for creating novel analogues of known drugs or exploring new chemical space.

  • Linker Chemistry: The terminal carboxylic acid is an ideal attachment point for linker chemistry. It can be readily converted to an active ester and coupled with amines, alcohols, or other nucleophiles. This is particularly relevant in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is an excellent candidate for fragment-based screening campaigns to identify initial hits against protein targets.

Applications cluster_0 Drug Discovery Applications Core 4-Fluoropyrazole-1-propionic acid Fluoropyrazole Core Propionic Acid Handle App1 Amide Coupling (Peptide Mimetics) Core:p2->App1 App2 Esterification (Prodrugs) Core:p2->App2 App3 PROTAC / ADC Linker Attachment Core:p2->App3 App4 Fragment-Based Screening Core:p1->App4

Caption: Role as a versatile scaffold in drug discovery applications.

Safety and Handling

As a laboratory chemical, 4-fluoropyrazole-1-propionic acid should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data is unavailable, the following guidelines are based on similar acidic and fluorinated organic compounds.[11][12][13]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing.[14][15] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong bases.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]

References

  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • BASF. (2022, November 13). Safety data sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Angene Chemical. (2025, September 05). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.
  • ChemicalBook. (n.d.). 4-Fluoro-1H-pyrazole synthesis.
  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • ChemicalBook. (2026, January 13). 4-Fluoro-1H-pyrazole | 35277-02-2.
  • PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PMC. (2011, August 02). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination.
  • PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
  • PubChem. (n.d.). 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Journal Website. (2025, August 06). Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity.
  • Home Sunshine Pharma. (n.d.). 4-Fluoro-1H-pyrazole CAS 35277-02-2.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.
  • MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals.
  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives..
  • PubMed. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • Wikipedia. (n.d.). Propionic acid.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Thermo Fisher Scientific. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals.
  • Fisher Scientific. (n.d.). 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online.
  • NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048 - PubChem.
  • Thermo Fisher. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.
  • BLD Pharm. (n.d.). 35277-02-2|4-Fluoro-1H-pyrazole.
  • RSC Publishing. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
  • ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-1H-pyrazole 95 35277-02-2.
  • ChemicalBook. (2025, August 22). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID | 89532-73-0.

Sources

The Strategic Integration of N-Alkylated Fluoropyrazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluorine Advantage in Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1][2][3] The unique physicochemical properties of the C-F bond, including high electronegativity, small atomic size, and the ability to form strong, stable bonds, offer a powerful toolkit for optimizing molecular properties.[3][4][5] When combined with the versatile and biologically active pyrazole scaffold, a heterocyclic aromatic ring with two adjacent nitrogen atoms, the resulting fluorinated pyrazole derivatives exhibit enhanced potency, selectivity, metabolic stability, and bioavailability.[6][7][8] This guide delves into the specific applications of N-alkylated fluoropyrazoles, a subclass of these compounds that has demonstrated significant promise across a spectrum of therapeutic areas. We will explore the rationale behind their design, synthesis, and biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

The Synergy of Fluorine and the Pyrazole Nucleus: A Chemical Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs due to its diverse biological activities.[9][10] The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, onto the pyrazole core can profoundly influence its properties in several ways:[11]

  • Modulation of Physicochemical Properties: Fluorination can alter the pKa of nearby functional groups, impacting a molecule's ionization state at physiological pH.[12] This, in turn, affects solubility, membrane permeability, and target engagement.[3][12] While fluoro-arenes tend to be more lipophilic, the strategic placement of fluorine can fine-tune the overall lipophilicity of a molecule to optimize its pharmacokinetic profile.[5][12]

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability.[1]

  • Improved Target Binding and Selectivity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.[5] Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, leading to higher selectivity for the intended target over off-targets.[2]

The N-alkylation of the pyrazole ring provides an additional vector for chemical modification, allowing for the introduction of various substituents that can further modulate the compound's properties and explore the chemical space around the core scaffold.[13][14] However, the N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers, a challenge that requires careful control of reaction conditions.[15][16]

Therapeutic Applications of N-Alkylated Fluoropyrazoles

The unique properties of N-alkylated fluoropyrazoles have led to their exploration in a wide range of therapeutic areas.

Oncology

In the field of oncology, N-alkylated fluoropyrazoles have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[17]

  • Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are crucial for cell cycle regulation and are often overexpressed in cancer cells.[18] Several N-alkylated pyrazole derivatives have been identified as potent inhibitors of Aurora kinases. For instance, a series of pyrazolyl benzimidazoles demonstrated strong antiproliferative activity against various cancer cell lines, with one compound exhibiting IC50 values of 28.9 nM and 2.2 nM against Aurora A and B, respectively.[17] The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the N-alkyl substituent on the pyrazole ring significantly influences their potency and efflux rate.[17]

  • Akt Kinase Inhibition: The PI3K-Akt-mTOR signaling pathway is another critical pathway in cancer, and Akt kinase is a key node.[17] N-alkylated pyrazoles have been developed as Akt inhibitors, with some compounds showing high potency in cellular assays (IC50 = 12 nM).[17]

  • EGFR and VEGFR-2 Inhibition: Fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy.[19] Several of these compounds showed significantly greater activity than the reference drug erlotinib.[19]

Below is a diagram illustrating the central role of the PI3K-Akt-mTOR signaling pathway in cancer and the point of intervention for N-alkylated fluoropyrazole inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-Alkylated Fluoropyrazole Inhibitor Inhibitor->Akt Inhibits

Caption: PI3K-Akt-mTOR signaling pathway and inhibition by N-alkylated fluoropyrazoles.

Anti-Infective Agents

N-alkylated fluoropyrazoles have also demonstrated significant potential as anti-infective agents, with activity against a range of pathogens.

  • Antibacterial Activity: Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] These compounds were also found to prevent and eradicate biofilms, and they exhibited low toxicity to human cells.[20]

  • Antifungal Activity: Fluorinated pyrazole derivatives have shown promising antifungal activity against various fungal strains.[21]

  • Antiviral Activity: The fluoropyrazole nucleoside favipiravir has demonstrated broad-spectrum activity against various RNA viruses. While not an N-alkylated pyrazole in the strictest sense, its success highlights the potential of the fluoropyrazole scaffold in antiviral drug discovery. Another study found a fluoropyrazole nucleoside to have excellent activity against influenza A and B in vitro.[9][22]

Anti-Inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-established, with several non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core.[23] The introduction of fluorine can further enhance these properties.

  • COX-2 Inhibition: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example of a trifluoromethyl-containing pyrazole derivative used as an anti-inflammatory drug.[11][23] The trifluoromethyl group plays a crucial role in its selective binding to the COX-2 enzyme. Several drug-like 3-di/trifluoroalkyl-5-fluoropyrazoles have been synthesized and shown to have potent COX-2 inhibitory activities.[24]

Experimental Protocols and Methodologies

To provide a practical understanding of the development of N-alkylated fluoropyrazoles, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of a Representative N-Alkylated Fluoropyrazole

The following protocol describes a general method for the N-alkylation of a fluorinated pyrazole. The regioselectivity of the reaction can be influenced by the choice of base, solvent, and the nature of the substituents on the pyrazole ring.[15][16]

Objective: To synthesize N-alkylated 3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 3-(Trifluoromethyl)-1H-pyrazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.

  • Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm their structure and purity.

The following diagram illustrates the general workflow for the synthesis and purification of N-alkylated fluoropyrazoles.

Synthesis_Workflow Start Start: Fluorinated Pyrazole & Alkyl Halide Reaction N-Alkylation Reaction (Base, Solvent, Temp.) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Work-up & Extraction TLC->Workup Complete Purification Column Chromatography Workup->Purification Isomers Isolation of Regioisomers Purification->Isomers Characterization Structural Characterization (NMR, MS) Isomers->Characterization End Pure N-Alkylated Fluoropyrazole Characterization->End

Caption: General workflow for the synthesis of N-alkylated fluoropyrazoles.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of N-alkylated fluoropyrazoles against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant active kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (N-alkylated fluoropyrazole) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In the wells of a microplate, add the kinase assay buffer, the kinase, and the kinase substrate.

  • Compound Addition: Add the diluted test compound or DMSO (for the control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected N-alkylated fluoropyrazole derivatives.

Compound ClassTargetBiological ActivityReference
Pyrazolyl benzimidazolesAurora A KinaseIC50 = 28.9 nM[17]
Aurora B KinaseIC50 = 2.2 nM[17]
N-alkylated pyrazolesAkt KinaseCell IC50 = 12 nM[17]
Fused PyrazolesEGFRIC50 = 0.06 µM (most potent)[19]
VEGFR-2IC50 = 0.22 µM (most potent)[19]
Fluoropyrazole nucleosideInfluenza A virusIC50 = 0.2 µg/mL[9][22]
Influenza B virusIC50 = 0.4 µg/mL[9][22]

Conclusion and Future Perspectives

N-alkylated fluoropyrazoles represent a highly promising class of compounds in drug discovery. The strategic combination of the versatile pyrazole scaffold with the unique properties of fluorine has yielded potent and selective modulators of various biological targets. The ability to fine-tune their physicochemical and pharmacokinetic properties through N-alkylation provides a powerful platform for lead optimization.

Future research in this area will likely focus on:

  • Exploring Novel N-Alkyl Substituents: The synthesis and evaluation of libraries with diverse N-alkyl groups will continue to expand the structure-activity relationship landscape.

  • Targeting New Biological Pathways: The application of this scaffold to other disease areas and novel biological targets is a promising avenue for future drug discovery efforts.

  • Advanced Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of N-alkylated fluoropyrazoles will be crucial for their widespread application.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025, October 26). Unavailable.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews.
  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.). ResearchGate.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). Semantic Scholar.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • New synthesis of fluorinated pyrazoles. (2010, October 15). PubMed.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate.
  • Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives. (2012, September 1). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2025, October 16). Unavailable.
  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF. (n.d.). ResearchGate.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate.
  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021, February 10). PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Unavailable.
  • Anti-Infective Agents. (n.d.). Unavailable.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019, November 20). PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021, January 26). Unavailable.
  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, November 13). ResearchGate.
  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. (n.d.). Frontiers.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PMC.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Unavailable.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers.
  • Fluorinated pyrazoles containing marketed drug molecules. (n.d.). ResearchGate.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Unavailable.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Unavailable.

Sources

Methodological & Application

Application Note: Hydrolysis of Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals synthesizing fluorinated heterocyclic building blocks. It details the hydrolysis of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate to 3-(4-fluoro-1H-pyrazol-1-yl)propanoic acid .

Abstract & Scope

This protocol outlines the chemical conversion of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate to its corresponding carboxylic acid. This moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl rings or as a linker in fragment-based drug design. The 4-fluoropyrazole core introduces metabolic stability and modulates lipophilicity (LogP).

While standard saponification is generally robust, this specific substrate contains a


-(pyrazol-1-yl)  linkage. This structural feature presents a latent risk of retro-Michael elimination  under vigorous basic conditions, potentially degrading the material back to 4-fluoropyrazole and acrylic acid byproducts. This guide prioritizes conditions that maximize yield while suppressing elimination.

Mechanistic & Retrosynthetic Analysis[1]

The Chemical Challenge

The target transformation is a base-mediated hydrolysis (saponification).

  • Substrate: Lipophilic ester, stable to oxidation.

  • Reagent: Hydroxide ion (OH⁻) acting as a nucleophile.

  • Risk Factor: The hydrogen atoms at the

    
    -position (adjacent to the carbonyl) are acidic. In the presence of strong base and heat, the N-C bond at the 
    
    
    
    -position can break via an E1cB-like mechanism (Retro-Michael), expelling the pyrazole as a leaving group.
Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: Hydroxide attacks the ester carbonyl to form a tetrahedral intermediate.

  • Collapse: Elimination of the ethoxide leaving group yields the carboxylate salt.

  • Proton Transfer: Irreversible deprotonation of the acid by ethoxide/hydroxide drives the equilibrium.

  • Workup: Acidification converts the water-soluble carboxylate back to the free acid.

ReactionPathway cluster_Side Avoid (Side Reaction) Substrate Ethyl Ester (Substrate) Inter Tetrahedral Intermediate Substrate->Inter + OH⁻ Elimination Retro-Michael (Pyrazole + Acrylate) Substrate->Elimination High Heat / Strong Base Salt Carboxylate Salt (R-COO⁻) Inter->Salt - EtOH Product Free Acid (Target) Salt->Product + H⁺ (pH 3-4)

Figure 1: Reaction pathway showing the desired hydrolysis and the potential retro-Michael side reaction.

Materials & Reagents

ComponentRoleSpecifications
Ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate SubstratePurity >95%
Lithium Hydroxide Monohydrate (LiOH·H₂O) Reagent2.0 - 3.0 Equivalents
Tetrahydrofuran (THF) SolventHPLC Grade (stabilized)
Water (Deionized) Co-SolventType II or better
Hydrochloric Acid (1M) QuenchFor pH adjustment
Ethyl Acetate (EtOAc) ExtractionACS Grade

Why Lithium Hydroxide? LiOH is preferred over NaOH or KOH for sensitive esters. It is less basic and milder, reducing the risk of the retro-Michael elimination described above. The lithium cation also coordinates effectively with the carbonyl oxygen, accelerating the nucleophilic attack without requiring high temperatures.

Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of ethyl 3-(4-fluoro-1H-pyrazol-1-yl)propanoate in THF (5 mL per mmol of substrate).

  • Preparation of Base: Separately, dissolve 2.5 eq of LiOH·H₂O in Water (5 mL per mmol of substrate).

    • Note: A 1:1 ratio of THF:Water ensures homogeneity. If the substrate precipitates, add minimal Methanol (MeOH) to clarify.

  • Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous LiOH solution dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC or LCMS after 2 hours.

    • TLC Eluent:[1] 50% EtOAc in Hexanes. (Product will stay at baseline; SM will move).

    • Duration: Typically complete in 2–4 hours. Do not heat unless conversion is <10% after 4 hours.

Step 2: Workup & Isolation
  • Concentration: Evaporate the bulk of the THF on a rotary evaporator at 35°C. Do not distill to dryness; leave the aqueous residue.

  • Washing (Optional): If the starting material was impure, wash the aqueous residue with a small portion of Diethyl Ether or EtOAc to remove non-polar impurities. Discard the organic wash.

  • Acidification (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise while stirring.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Why? The pKa of the carboxylic acid is ~4.5. The pKa of the pyrazole nitrogen is ~2.5.

      • pH > 5: Product remains as salt (water soluble).

      • pH < 2: Pyrazole nitrogen protonates (cationic), making the molecule water-soluble again (zwitterionic behavior).

      • pH 3.5-4.0: The "Sweet Spot" where the acid is protonated (neutral) and the pyrazole is unprotonated (neutral), maximizing extraction into organic solvent.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x) .

  • Drying: Combine organic layers, wash with Brine (1x), dry over anhydrous Na₂SO₄, and filter.

  • Evaporation: Concentrate in vacuo to yield the crude acid.

Step 3: Purification
  • State: The product is typically a white to off-white solid.

  • Recrystallization: If necessary, recrystallize from minimal hot EtOAc/Hexanes or Ethanol.

  • Chromatography: Usually not required. If needed, use a gradient of DCM:MeOH (95:5 to 90:10) with 0.1% Acetic Acid additive.

Process Workflow Diagram

Workflow Start Start: Ester Substrate in THF (0°C) AddBase Add LiOH (aq) Warm to RT Start->AddBase Monitor Monitor (TLC/LCMS) 2-4 Hours AddBase->Monitor Monitor->AddBase Incomplete (Wait) Evap Evaporate THF (Keep Aqueous) Monitor->Evap Complete Acidify Acidify to pH 3.5 - 4.0 (Critical Control Point) Evap->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Final Target Acid (Solid) Dry->Final

Figure 2: Step-by-step experimental workflow emphasizing the critical pH adjustment step.

Analytical Characterization Expectations

Upon isolation, the compound should be verified using the following parameters:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.3 ppm (s, 1H, -COOH , broad exchangeable).
      
    • 
       ~8.2 ppm (d, 1H, Pyrazole-H5).
      
    • 
       ~7.6 ppm (d, 1H, Pyrazole-H3).
      
    • 
       ~4.3 ppm (t, 2H, N-CH ₂-).
      
    • 
       ~2.8 ppm (t, 2H, -CH ₂-COOH).
      
  • LC-MS (ESI):

    • Positive Mode: [M+H]⁺ = Calculated Mass + 1.

    • Negative Mode: [M-H]⁻ (Often more sensitive for carboxylic acids).

  • 19F NMR:

    • Single singlet peak around -170 to -175 ppm (typical for fluoropyrazoles).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Water Soluble) Over-acidification (pH < 2) protonated the pyrazole.Adjust aqueous layer pH back to 4.0 using sat. NaHCO₃ and re-extract.
Byproduct: Pyrazole Retro-Michael elimination due to heat or strong base.Repeat reaction at 0°C constant temperature; switch to LiOH if using NaOH.
Incomplete Reaction Poor solubility of ester in aqueous media.Increase THF ratio or add Methanol to create a single phase.

References

  • General Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pyrazole Chemistry: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link

  • Fluorinated Heterocycles: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • pKa Considerations: Reich, H. J. (2018). "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison. Link

Sources

One-pot synthesis of pyrazole-1-propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Efficient One-Pot Synthesis of Pyrazole-1-Propanoic Acid Derivatives: A Modular Approach for Drug Discovery Scaffolds

Introduction and Scientific Context

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, pyrazole-1-propanoic acids and their esters are privileged scaffolds in drug development, acting as key intermediates and final active pharmaceutical ingredients (APIs). The traditional multi-step synthesis of these compounds often involves the isolation of intermediates, leading to increased solvent waste, reduced overall yield, and higher manufacturing costs.

This application note details a robust and efficient one-pot, two-step tandem methodology for synthesizing pyrazole-1-propanoic acid derivatives. By leveraging the principles of process intensification, this protocol combines the initial formation of the pyrazole ring via a Knorr-type condensation with a subsequent in-situ N-alkylation, obviating the need for intermediate purification. This approach significantly enhances synthetic efficiency, reduces reaction times, and aligns with the principles of green chemistry.[4][5] We will explain the mechanistic rationale behind the protocol, provide a detailed, reproducible experimental procedure, and discuss methods for structural verification.

Reaction Principle and Mechanistic Rationale

The one-pot synthesis proceeds through two distinct, sequential reactions executed in a single reaction vessel. The causality behind this choice is to ensure complete formation of the pyrazole nucleus before introducing the alkylating agent, which prevents unwanted side reactions and ensures high regioselectivity at the N1 position.

Step A: Knorr Pyrazole Synthesis. The process begins with the acid-catalyzed condensation of a 1,3-dicarbonyl compound (e.g., a β-ketoester) with a hydrazine derivative.[6][7] The reaction initiates with the more nucleophilic nitrogen of the hydrazine attacking one of the carbonyl carbons (typically the more electrophilic ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[8]

Step B: In-situ N-Alkylation. Once the pyrazole formation is complete, a base is introduced to deprotonate the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then readily undergoes an SN2 reaction with an alkylating agent bearing the propanoic acid moiety (e.g., ethyl 3-bromopropanoate), selectively forming the N-C bond at the N1 position. The choice of a mild base and a suitable electrophile is critical for high yield and selectivity.

Reaction_Mechanism Fig. 1: Reaction Mechanism for One-Pot Synthesis R1 1,3-Dicarbonyl Compound S1 Step A: Condensation & Cyclization (Acid Catalyst) R1->S1 R2 Hydrazine Derivative R2->S1 R3 Alkylating Agent (e.g., Br(CH₂)₂COOEt) S3 N-Alkylation (SN2) R3->S3 I1 Hydrazone Intermediate P1 Pyrazole Core I1->P1 Dehydration S2 Step B: Deprotonation (Base) P1->S2 I2 Pyrazolate Anion I2->S3 P2 Final Product: Pyrazole-1-propanoic Acid Derivative S1->I1 Formation S2->I2 S3->P2

Fig. 1: Reaction Mechanism for One-Pot Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanoate as a representative example.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)QuantityNotes
BenzoylacetoneC₁₀H₁₀O₂162.19101.62 g1,3-Dicarbonyl
Hydrazine hydrateH₆N₂O50.06120.60 mLUse in a fume hood
EthanolC₂H₅OH46.07-40 mLAnhydrous
Glacial Acetic AcidCH₃COOH60.05Catalytic~5 dropsCatalyst for Step A
Potassium CarbonateK₂CO₃138.21152.07 gAnhydrous, finely ground
Ethyl 3-bromopropanoateC₅H₉BrO₂181.03111.40 mLLachyrmatory, handle with care
Ethyl AcetateC₄H₈O₂88.11-As neededFor extraction & chromatography
HexaneC₆H₁₄86.18-As neededFor chromatography
Saturated NaCl (brine)NaCl(aq)--As neededFor work-up
Anhydrous MgSO₄MgSO₄120.37-As neededDrying agent
Step-by-Step Procedure

The entire procedure should be performed in a well-ventilated fume hood.

Step A: Pyrazole Ring Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (10 mmol, 1.62 g) and anhydrous ethanol (30 mL). Stir until the solid is fully dissolved.

  • Add hydrazine hydrate (12 mmol, 0.60 mL) to the solution, followed by 5 drops of glacial acetic acid.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-3 hours, indicated by the consumption of the starting benzoylacetone.

  • After completion, allow the reaction mixture to cool to room temperature. Do not isolate the intermediate product.

Step B: N-Alkylation 6. To the cooled reaction mixture containing the crude 3-methyl-5-phenyl-1H-pyrazole, add finely ground anhydrous potassium carbonate (15 mmol, 2.07 g). 7. Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure the formation of the pyrazolate salt. 8. Add ethyl 3-bromopropanoate (11 mmol, 1.40 mL) dropwise to the suspension. 9. Re-attach the reflux condenser and heat the mixture to reflux for an additional 4-6 hours. Monitor the progress by TLC until the intermediate pyrazole spot has disappeared.

Work-up and Purification 10. Once the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure using a rotary evaporator. 11. Re-dissolve the resulting residue in ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel. 12. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and saturated brine (1 x 30 mL). 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. 14. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) to obtain the pure Ethyl 3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanoate.

Experimental Workflow Diagram

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Setup: Dissolve 1,3-dicarbonyl in Ethanol B 2. Pyrazole Formation: Add Hydrazine & Acetic Acid Reflux for 2-3h A->B C 3. Monitor: TLC Analysis for completion of Step A B->C D 4. N-Alkylation Prep: Cool to RT Add K₂CO₃ C->D If Complete E 5. N-Alkylation Reaction: Add Alkylating Agent Reflux for 4-6h D->E F 6. Monitor: TLC Analysis for completion of Step B E->F G 7. Work-up: Solvent removal Liquid-Liquid Extraction F->G If Complete H 8. Purification: Dry, concentrate Column Chromatography G->H I 9. Characterization: NMR, IR, Mass Spec H->I

Fig. 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized pyrazole-1-propanoic acid derivative must be confirmed using standard analytical techniques.[9][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the pyrazole ring proton (a singlet around 6.0-6.5 ppm), the aromatic protons of the phenyl group, the triplet signals for the two methylene groups (-CH₂CH₂-) of the propanoate chain, and the quartet and triplet for the ethyl ester group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show distinct signals for the pyrazole ring carbons, the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), and the aliphatic carbons.[9]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for key absorption bands, including the C=O stretch of the ester group (~1730 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole and aromatic rings (1500-1600 cm⁻¹), and C-H stretching bands.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step A Incomplete reaction; insufficient heating or catalyst.Increase reflux time. Ensure the reaction is truly at reflux. Add one or two additional drops of acetic acid.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl can lead to isomers.The described protocol generally favors one major isomer. Isomers may need to be separated by careful column chromatography. Characterize fractions thoroughly.
Low Yield in Step B Incomplete deprotonation; poor quality alkylating agent; insufficient reaction time.Use freshly dried, finely ground K₂CO₃. Ensure the alkylating agent is pure. Increase reflux time for the second step.
Difficult Purification Close-running spots on TLC.Use a shallow gradient for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a streamlined, efficient, and high-yield one-pot protocol for the synthesis of pyrazole-1-propanoic acid derivatives. By eliminating the need for intermediate isolation, this tandem reaction minimizes waste and simplifies the synthetic process, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The methodology is robust, scalable, and can be adapted for a wide variety of substituted 1,3-dicarbonyls and hydrazines to generate diverse chemical libraries for biological screening.

References

  • Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Available at: [Link]

  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Alam, M. M., et al. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica. Available at: [Link]

  • de Oliveira, C. S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Ashok, D., et al. (2016). MICROWAVE-ASSISTED ONE-POT SYNTHESIS OF PYRAZOLYL-SUBSTITUTED BENZOCHROMAN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER ACTIVITY. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Srinivas, B., et al. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

  • Nayak, S. K. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. Available at: [Link]

  • Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Request PDF on ResearchGate. Available at: [Link]

  • Path of Pyrazoles from Synthetic Factors to Biological Applications. (2023). ResearchGate. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Parameshwar, R., et al. (2014). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Popa, C. V., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Kumar, T. S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • El-Hendawy, M. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

  • Patel, J. R., et al. (2022). Methods of producing pyrazole compounds. Google Patents.
  • Aggarwal, R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Goud, M. S., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. CSIR-NIScPR. Available at: [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher. Available at: [Link]

  • Wang, D., et al. (2016). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... (2023). ResearchGate. Available at: [Link]

  • Feng, C-G., et al. (2015). Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Dr. Venkatesh P. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]

  • Characterization data for new pyrazole derivatives. (2013). ResearchGate. Available at: [Link]

  • Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

Application Note: A Scalable, Two-Stage Approach for the Synthesis of 4-Fluoropyrazole-1-Propionate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, scalable, and robust two-stage synthetic strategy for producing 4-fluoropyrazole-1-propionate intermediates. These structures are critical building blocks in modern medicinal chemistry and agrochemical development, where the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] The presented methodology first focuses on the highly efficient synthesis of the 4-fluoro-1H-pyrazole core via a direct electrophilic fluorination of pyrazole, a method that circumvents the use of hazardous reagents and multiple steps associated with older synthetic routes.[3] The second stage details a classic N-alkylation to introduce the propionate side chain. This guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, explanations for key experimental choices, and considerations for process scale-up.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole motif is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib.[1][4] The strategic incorporation of fluorine into such heterocyclic systems is a widely employed technique to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability, making fluorinated intermediates like 4-fluoropyrazole-1-propionate highly valuable.[2]

Historically, the synthesis of 4-fluoropyrazoles involved multi-step processes, often starting with pre-fluorinated building blocks and culminating in a cyclization step with hydrazine, a known carcinogen.[3] Such methods present significant scalability and safety challenges.[3] This note details a modern approach centered on "late-stage" fluorination, which offers a more direct, efficient, and safer pathway to the key 4-fluoro-1H-pyrazole intermediate.[3]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, ensuring high yields, purity, and operational simplicity suitable for scaling.

  • Stage 1: Core Synthesis - Direct Electrophilic Fluorination of Pyrazole. This step utilizes a modern electrophilic fluorinating agent, 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™, to directly install a fluorine atom at the C4 position of the pyrazole ring. This approach is highly regioselective and efficient.[1][3]

  • Stage 2: Side-Chain Installation - N-Alkylation of 4-Fluoro-1H-pyrazole. The synthesized 4-fluoro-1H-pyrazole is subsequently alkylated at the N1 position using an appropriate propionate electrophile, such as ethyl 2-bromopropionate, under basic conditions to yield the final target intermediate.

This decoupled strategy allows for the purification and quality control of the core intermediate before proceeding to the final step, simplifying process optimization and troubleshooting.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation A Pyrazole B 4-Fluoro-1H-pyrazole A->B  Selectfluor™  NaHCO₃, MeCN  60-70°C D Ethyl 4-fluoropyrazole-1-propionate B->D B->D  K₂CO₃, DMF  Room Temp. C Ethyl 2-bromopropionate C->D

Sources

Troubleshooting & Optimization

Improving yield of 4-fluoropyrazole Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Process Stability for 4-Fluoropyrazole Conjugate Additions From: Senior Application Scientist, Chemical Process Development To: Research & Development Team

Strategic Overview: The "Fluorine Paradox"

Welcome to the technical support hub for fluorinated heterocycle functionalization. You are likely here because standard pyrazole conditions are failing to produce high yields with 4-fluoropyrazole .

The Core Problem: The 4-fluoro substituent creates a Nucleophilicity/Acidity Paradox .

  • Acidity (Good): The electron-withdrawing fluorine atom lowers the pKa of the N-H proton (~13.6 vs. ~14.2 for unsubstituted pyrazole), making deprotonation easier.

  • Nucleophilicity (Bad): The same inductive effect that aids deprotonation significantly stabilizes the resulting anion. The nitrogen lone pair is held more tightly, making it a "harder," less reactive nucleophile toward the soft Michael acceptor.

The Solution: To improve yield, you cannot simply "push harder" with heat (which promotes the retro-Michael reaction). You must optimize for anion "nakedness" (solvation) and electrophile activation .

Reaction Mechanism & Failure Modes

The following diagram illustrates the kinetic and thermodynamic landscape of this specific reaction. Note the "Reversibility Trap" which is exacerbated by the stability of the 4-fluoropyrazole anion.

G cluster_0 Critical Failure Point Reactants 4-F-Pyrazole + Acceptor Intermed Anionic Intermediate Reactants->Intermed Base/Deprotonation (Fast) Polymer Acceptor Polymerization Reactants->Polymer Radical/Base Side Rxn Product N-Alkylated Product Intermed->Product C-N Bond Formation (Rate Limiting) Retro Retro-Michael (Reversibility) Intermed->Retro Product->Intermed High Temp/Strong Base

Caption: Figure 1. The reaction pathway highlights the stability of the intermediate anion. High temperatures often favor the reverse reaction (Retro-Michael) rather than product formation.

Optimized Experimental Protocol

This protocol is designed to maximize the "nakedness" of the fluoride-stabilized anion using Cesium (large cation effect) and polar aprotic solvents.

Standard Operating Procedure (SOP-4FP-MA)
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Pyrazole : 1.2–1.5 equiv AcceptorExcess acceptor drives equilibrium forward (Le Chatelier’s principle).
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents solvate the cation (

) but leave the anion "naked" and reactive.
Base Cesium Carbonate (

)
(0.5 – 1.0 equiv)
The large

radius forms a loose ion pair with the pyrazolate anion, increasing nucleophilicity compared to

or

.
Concentration High (0.5 M – 1.0 M)Second-order kinetics; higher concentration significantly boosts rate.
Temperature 25°C to 50°CStart at RT. Avoid >60°C to prevent retro-Michael reaction.
Time 12 – 24 HoursMonitor by LCMS.

Step-by-Step Workflow:

  • Preparation: Flame-dry reaction vessel and cool under Argon/Nitrogen.

  • Dissolution: Dissolve 4-fluoropyrazole (1.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Activation: Add

    
     (0.5 equiv). Stir for 15 mins at RT (ensure deprotonation).
    
  • Addition: Add the Michael Acceptor (1.2 equiv) dropwise.

    • Tip: If the acceptor is a liquid prone to polymerization (e.g., acrylates), add a spatula tip of hydroquinone.

  • Monitoring: Stir at RT. Check LCMS at 2h and 12h.

    • If conversion <50% at 12h: Warm to 45°C.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Note: Avoid acidic aqueous washes if the product is acid-sensitive.

Troubleshooting Guide & FAQs
Scenario A: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium limitation. The rate of the forward reaction equals the reverse reaction.

  • Fix 1 (Concentration): Reduce solvent volume by half. Pushing concentration to 1.0 M often breaks the stall.

  • Fix 2 (Base Switch): Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2–0.5 equiv). DBU is a strong organic base that improves solubility in organic media and can sometimes catalyze the proton transfer step more effectively than inorganic carbonates.

Scenario B: "I see the product, but it disappears upon heating."

Diagnosis: Retro-Michael Reaction.

  • Explanation: The Michael addition is exothermic. Adding heat favors the reactants (entropy). The 4-fluoropyrazole anion is a good leaving group.

  • Fix: Lower the temperature. Run the reaction at 0°C to RT. If kinetics are too slow, use a Lewis Acid catalyst (e.g., 5 mol%

    
     or 
    
    
    
    ) instead of heat to lower the activation energy.
Scenario C: "My acceptor is polymerizing."

Diagnosis: Base-induced anionic polymerization or radical polymerization.

  • Fix:

    • Add a radical inhibitor (Hydroquinone or BHT).

    • Switch to a weaker base system: Triton B (benzyltrimethylammonium hydroxide) or catalytic TBD (Triazabicyclodecene) .

Scenario D: "I have multiple isomers (N1 vs N2)."

Diagnosis: Regioselectivity issues (only applicable if 4-fluoropyrazole has other substituents, e.g., at C3/C5).

  • Fix:

    • Steric Control: Use a bulky base/solvent system.

    • Chelation Control: Use

      
        (Silver Carbonate). Silver coordinates to the nitrogen and the carbonyl of the acceptor, directing the addition with high regioselectivity [1, 3].
      
Decision Matrix: Optimization Logic

Use this flowchart to navigate specific yield issues.

DecisionTree Start Start: Low Yield (<50%) Check_SM Is Acceptor Consumed? Start->Check_SM Polymer Acceptor Polymerized Check_SM->Polymer Yes (No Product) Check_Equil Is Reaction Stalled? Check_SM->Check_Equil No (SM Remains) Add_Inhib Action: Add BHT/Hydroquinone Reduce Temp Polymer->Add_Inhib Conc_Up Action: Increase Conc. to 1.0M Add 0.5 eq more Acceptor Check_Equil->Conc_Up Stalled Switch_Base Action: Switch to DBU or Ag2CO3 (Catalytic) Check_Equil->Switch_Base No Reaction

Caption: Figure 2.[1][2] Troubleshooting logic flow for diagnosing yield loss in Michael additions.

References
  • Zhang, X., et al. (2024). Effective Synthesis of N-Alkyl-3-(Indol-3-yl)Pyrazoles from Ag2CO3-Catalyzed Regioselective Aza-Michael Addition. Letters in Organic Chemistry.

  • Li, P., et al. (2014). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[3] RSC Advances.

  • BenchChem Technical Guide. (n.d.). 4-Fluoro-1H-pyrazole Physical Properties and Reactivity Profile.

  • Johansson, M.H. (2012).[4] Reversible Michael additions: covalent inhibitors and prodrugs. Mini Reviews in Medicinal Chemistry.

Sources

Technical Support Center: Removal of Unreacted 4-Fluoropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Purification & Workup Molecule of Interest: 4-Fluoro-1H-pyrazole (CAS: 35277-02-2) Audience: Medicinal Chemists & Process Development Scientists

Executive Summary

Unreacted 4-fluoropyrazole is a persistent impurity in the synthesis of pyrazole-based kinase inhibitors and heterocycles. Its removal is complicated by its amphoteric nature , low UV absorbance , and hydrogen-bonding capability , which often leads to co-elution with polar products.

This guide moves beyond generic workup procedures. It analyzes the specific physicochemical properties of the fluorinated core to provide three targeted removal strategies: pH-Swing Extraction , Electrophilic Scavenging , and Modified Chromatography .

Section 1: Understanding the "Sticky" Impurity

Before selecting a protocol, you must understand why this molecule is difficult to remove.

PropertyValue / CharacteristicImpact on Purification
Acidity (NH) pKa ~12–13 (Predicted)The fluorine atom is electron-withdrawing, making the N-H proton more acidic than unsubstituted pyrazole (

14.2). It can be deprotonated by strong bases.
Basicity (N2) Conjugate Acid pKa < 2.5Fluorine reduces the basicity of the pyridine-like nitrogen. Standard weak acid washes (e.g., citric acid) may fail to fully protonate and extract it.
Polarity High (H-bond donor/acceptor)Causes "tailing" on silica gel and co-elution with polar products.
UV Absorbance Low/NegligibleDifficult to track via standard UV-Vis detectors (254 nm) without derivatization.
Section 2: Decision Matrix

Use this logic flow to select the optimal purification method for your specific reaction mixture.

PurificationLogic Start Start: Reaction Complete CheckProduct Is your Product Acid/Base Sensitive? Start->CheckProduct SensitiveYes Yes (Sensitive) CheckProduct->SensitiveYes Labile Groups SensitiveNo No (Robust) CheckProduct->SensitiveNo Stable ResinMethod Method B: Electrophilic Scavenger Resin SensitiveYes->ResinMethod CheckSub Is Product N-Substituted (No acidic NH)? SensitiveNo->CheckSub SubYes Yes (Neutral/Basic) CheckSub->SubYes Product is N-Alkyl/Aryl SubNo No (NH Free) CheckSub->SubNo Product has free NH BaseWash Method A: The pH Swing (Base Extraction) SubYes->BaseWash Chromatography Method C: Modified Chromatography SubNo->Chromatography

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and substitution.

Section 3: Detailed Protocols
Method A: The pH Swing (Base Extraction)

Best For: N-alkylated/arylated products (neutral) where the product has no acidic protons. Mechanism: The electron-withdrawing fluorine makes the 4-fluoropyrazole N-H sufficiently acidic to be deprotonated by hydroxide, forming a water-soluble anion. Your N-substituted product remains neutral.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or EtOAc). Avoid ether if possible (solubility issues).

  • The Wash: Wash the organic layer 3x with 1.0 M NaOH (or 2M KOH).

    • Why? The high pH (>13) ensures complete deprotonation of the 4-fluoropyrazole (

      
       ~13).
      
  • Verification: Check the aqueous layer by TLC (after re-acidifying a small aliquot) to confirm the impurity has moved.

  • Rinse: Wash the organic layer once with Brine to remove excess base.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Critical Warning: Do not use this method if your product contains esters, hydrolyzable amides, or other base-sensitive groups.

Method B: Solid-Phase Scavenging (The "Clean" Workup)

Best For: High-throughput synthesis or base-sensitive products. Mechanism: Unreacted 4-fluoropyrazole acts as a nucleophile. By adding a resin functionalized with a strong electrophile (Isocyanate), the impurity becomes covalently bound to the solid bead and is removed via filtration.

Recommended Resins:

  • PS-Isocyanate: Highly effective for removing secondary amines and N-heterocycles.

  • PS-TsCl (Tosyl Chloride): Alternative if isocyanate is unavailable.

Protocol:

  • Stoichiometry: Calculate the theoretical excess of 4-fluoropyrazole. Add 2.0–3.0 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Ensure the reaction solvent is compatible (DCM, THF, or DMF work well; avoid alcohols as they react with the resin).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

    • Tip: Heating to 40°C can accelerate scavenging if the impurity is sterically hindered.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The filtrate contains your purified product.

  • Wash: Rinse the resin cake with DCM to recover any entrained product.

Method C: Modified Chromatography

Best For: When extraction/scavenging fails or product is highly polar. Issue: 4-Fluoropyrazole tails significantly on silica due to H-bonding interactions with silanols.

Mobile Phase Modifiers:

  • For Silica Gel (Normal Phase): Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH gradient.
    
    • Mechanism: The amine modifier blocks the acidic silanol sites on the silica, preventing the pyrazole from "sticking" and sharpening the peak shape.

  • For Reverse Phase (C18): Use a low pH buffer (0.1% Formic Acid).

    • Note: While 4-fluoropyrazole is not very basic, the acidic buffer keeps it in a single protonation state, preventing peak broadening.

Section 4: Frequently Asked Questions (FAQs)

Q1: I tried washing with 1M HCl, but the impurity is still in the organic layer. Why? A: This is a common pitfall. The fluorine atom at the 4-position is electron-withdrawing.[1] This significantly lowers the basicity of the pyridine-like nitrogen (


). A standard weak acid wash may not lower the pH enough to fully protonate the 4-fluoropyrazole (pushing the equilibrium to the water-soluble cation). You would need a much stronger acid concentration (e.g., 3-6M HCl) to effect extraction, which often degrades the product. Switch to Method A (Base Wash) if your product allows. 

Q2: Can I remove it by high-vacuum drying? A: Partially. 4-Fluoropyrazole has a relatively low molecular weight (86.07 g/mol ) and can sublime. Prolonged drying under high vacuum (<1 mbar) at 40-50°C may reduce the content, but it rarely removes it quantitatively. Be careful: if your product is also small/volatile, you will lose yield.

Q3: Why is the impurity invisible on my LCMS UV trace? A: The pyrazole ring has relatively low extinction coefficients, and the fluorine substituent does not add significant conjugation. At 254 nm, it is often a "ghost" peak.

  • Solution: Monitor the purification using TLC with Iodine staining or KMnO4 stain , which will visualize the pyrazole effectively. Alternatively, rely on the MS signal (TIC) rather than UV.

Q4: My product is also a pyrazole. How do I separate them? A: If your product is an N-alkylated pyrazole, it has lost the acidic N-H proton. The unreacted 4-fluoropyrazole still has this proton. This is the key handle. Use Method A (Base Wash) . The unreacted material will go into the aqueous base; your N-alkylated product will stay in the organic layer.

Section 5: Visualizing the Scavenging Mechanism

ScavengingMechanism Impurity 4-Fluoropyrazole (Nucleophile) Resin PS-Isocyanate Bead (Electrophile) Impurity->Resin Attack Complex Covalent Urea Bond (Solid Phase) Resin->Complex Formation Filtration Filtration Step Complex->Filtration Waste Solid Waste (Resin + Impurity) Filtration->Waste Retentate Product Purified Filtrate Filtration->Product Eluate

Figure 2: Mechanism of action for PS-Isocyanate scavenging. The impurity is covalently bound to the solid support and removed via filtration.

References
  • BenchChem. (2025).[2][3] 4-fluoro-1H-pyrazole | 35277-02-2 - Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025).[4] 4-Fluoro-1H-pyrazole Product Specification & Safety Data. Retrieved from

  • Amerigo Scientific. (2025). Scavenger Resins: Applications in Organic Synthesis. Retrieved from

  • ChemicalBook. (2026). 4-Fluoro-1H-pyrazole Properties and Reactions. Retrieved from

  • ResearchGate. (2020). Methodologies for removing excess pyrrole/pyrazole from reaction mixtures. Retrieved from

Sources

Troubleshooting ester hydrolysis of fluorinated pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis of Fluorinated Pyrazole Intermediates

Executive Summary & Scientific Context

Hydrolyzing esters attached to fluorinated pyrazole rings is deceptively simple. While standard saponification (NaOH/MeOH) works for simple aromatics, fluorinated pyrazoles present a unique "electronic minefield."

The Core Challenge: Fluorine atoms (


) and trifluoromethyl groups (

) are strong electron-withdrawing groups (EWGs). When attached to a pyrazole core, they significantly lower the electron density of the ring.
  • Increased Electrophilicity: The ring carbons become susceptible to nucleophilic attack (

    
    ) by hydroxide ions, leading to defluorination and decomposition (often observed as "black tar").
    
  • Acid Instability: The resulting carboxylic acid, once formed, is prone to spontaneous decarboxylation because the electron-deficient ring stabilizes the transition state for

    
     loss.
    

This guide moves beyond standard textbook hydrolysis to address these specific electronic and steric anomalies.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess your substrate using the following logic flow.

G Start START: Fluorinated Pyrazole Ester Check_Sensitive Is the ring sensitive to nucleophiles? (e.g., F/NO2 on ring, or CF3 adjacent to N) Start->Check_Sensitive Branch_Sensitive YES: High Risk of SnAr/Decomp Check_Sensitive->Branch_Sensitive Branch_Stable NO: Ring is stable Check_Sensitive->Branch_Stable Sol_TMSOK PROTOCOL A: Anhydrous TMSOK Cleavage (Avoids 'naked' OH-) Branch_Sensitive->Sol_TMSOK Best Practice Sol_Acid PROTOCOL C: Acidic Hydrolysis (H2SO4/AcOH) (If base is impossible) Branch_Sensitive->Sol_Acid Alternative Check_Sterics Is the Ester Sterically Hindered? (Ortho-substituents or t-Butyl ester) Branch_Stable->Check_Sterics Check_Sterics->Sol_TMSOK Yes (Hindered) Sol_LiOH PROTOCOL B: LiOH / THF / Water (Mild, solubilizing) Check_Sterics->Sol_LiOH No (Standard)

Figure 1: Strategic selection of hydrolysis conditions based on substrate electronics and sterics.

Troubleshooting Modules (Symptom Solution)

Module 1: The "Black Tar" Scenario

Symptom: The reaction mixture turns dark brown/black within minutes of adding base (NaOH/KOH). TLC shows a streak or complete consumption of SM with no distinct product spot.

Root Cause: Nucleophilic Aromatic Substitution (


) 
The hydroxide ion (

) is a hard nucleophile. In electron-deficient fluorinated pyrazoles, the

attacks the ring carbons rather than the ester carbonyl. This is common if you have a Fluorine atom at the 5-position or a

group adjacent to a ring nitrogen.

The Fix: Switch to Anhydrous TMSOK Potassium trimethylsilanolate (TMSOK) acts as a nucleophile for the ester (attacking the methyl/ethyl group) rather than a base attacking the carbonyl or ring. It operates in anhydrous organic solvents (THF/Ether), preventing the formation of destructive aqueous hydroxide species.

  • Mechanism:

    
     attack on the alkyl group of the ester (demethylation) rather than 
    
    
    
    attack on the carbonyl.
  • Key Benefit: The byproduct is chemically inert (TMS-ether), and the ring remains intact.

Module 2: The "Vanishing Product" Scenario

Symptom: The hydrolysis proceeds well (monitored by HPLC/TLC), but after acidic workup and drying, the mass balance is low, and NMR shows loss of the carboxyl group (proton replaced by H).

Root Cause: Decarboxylation Fluorinated pyrazole carboxylic acids are inherently unstable. The electron-withdrawing fluorine groups stabilize the ylide/anion intermediate formed after


 loss. This process is catalyzed by:
  • Heat: Refluxing during hydrolysis.[1]

  • Strong Acid: Acidifying to pH 1 during workup (protonates the pyrazole nitrogen, destabilizing the system).

The Fix: Controlled Workup

  • Never reflux fluorinated pyrazole esters unless absolutely necessary.

  • Acidify gently: Use 1M Citric Acid or Acetic Acid to adjust pH to ~4-5 (isoelectric point) rather than pH 1 using HCl. Precipitate the product or extract immediately.

Module 3: The "Rock" Scenario (No Reaction)

Symptom: Starting material remains undissolved and unreacted after 24 hours.

Root Cause: Solubility & Sterics Fluorinated intermediates are highly lipophilic (greasy). They do not dissolve in standard MeOH/Water mixtures used for NaOH hydrolysis. The base stays in the water; the ester stays in the solid/oil phase.

The Fix: The "Magic Ratio" Solvent System Use THF:MeOH:Water (2:1:1) .

  • THF solubilizes the fluorinated ester.

  • Water solubilizes the base (LiOH).

  • MeOH acts as a phase transfer bridge.

  • Reagent: Switch to LiOH (Lithium Hydroxide).[2] The Lithium cation (

    
    ) coordinates with the carbonyl oxygen, increasing electrophilicity and overcoming steric hindrance better than 
    
    
    
    or
    
    
    .

Validated Protocols

Protocol A: Anhydrous TMSOK Cleavage (For Sensitive Substrates)

Best for: Substrates prone to decomposition or highly hindered esters.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the fluorinated ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK) (1.1 - 1.5 equiv) as a solid or THF solution at room temperature.

    • Note: The reaction is often exothermic; add slowly.

  • Monitoring: Stir at RT. Monitor by TLC (the potassium salt of the acid often precipitates).

  • Workup (Crucial):

    • Do NOT add water yet. Dilute with

      
       to precipitate the potassium carboxylate salt fully.
      
    • Filter the salt under inert atmosphere if possible, or wash the salt with dry ether.

    • To liberate free acid: Dissolve the salt in minimal cold water and acidify carefully with 1M Citric Acid to pH 4. Extract immediately with EtOAc.

Protocol B: Optimized LiOH Hydrolysis (General Purpose)

Best for: Stable but lipophilic fluorinated esters.

  • Solvent Prep: Prepare a mixture of THF : MeOH : Water (2 : 1 : 1) .

  • Dissolution: Dissolve ester (1.0 equiv) in the solvent mixture (0.2 M).

  • Base: Add LiOH·H2O (2.5 equiv).

    • Why LiOH? Milder than NaOH, better solubility in THF.

  • Reaction: Stir at 30°C - 40°C . Avoid reflux.

  • Workup:

    • Evaporate THF/MeOH on a rotovap (bath < 40°C).

    • Dilute the remaining aqueous residue with water.

    • Wash with

      
       (removes unreacted greasy ester).
      
    • Acidify aqueous layer with 1N HCl dropwise to pH 3-4. Collect precipitate.

Comparison of Methods

FeatureStandard (NaOH/MeOH)LiOH (THF/H2O) TMSOK (Anhydrous)
Solubility (F-Compounds) PoorExcellent Excellent
Risk of

(Tar)
HighModerateVery Low
Steric Tolerance LowModerateHigh
Workup Complexity LowLowModerate
Reagent Cost Very LowLowHigh

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. (Seminal paper on TMSOK for ester cleavage). Link

  • Varenikov, A., Shapiro, E., & Gandelman, M. (2021).[3] Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412–484.[3] (Mechanisms of decarboxylation in electron-deficient acids). Link

  • ACS Green Chemistry Institute. (n.d.). Ester Hydrolysis Guide. (General reference for LiOH vs NaOH selection). Link

  • Saucier, M. A. (2020).[4] Synthesis of fluorinated pyrazoles via intra- and intermolecular cyclization reactions. University of Mississippi Honors Theses. (Context on fluorinated pyrazole stability). Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide provides a rigorous structural validation framework for 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid . This compound represents a specific subclass of N-alkylated pyrazoles where the introduction of a fluorine atom at the C4 position dramatically alters the NMR "fingerprint" compared to the unsubstituted analog.

For researchers in medicinal chemistry, this molecule is often a fragment intermediate. The critical analytical challenge is not just identifying the protons, but confirming the N1-alkylation (vs. C-alkylation or N2-isomerism in asymmetric precursors) and verifying the integrity of the C-F bond via scalar coupling analysis.

Structural Spin System Analysis

Before interpretation, we must define the magnetic environment. The molecule consists of three distinct spin systems:

  • The Pyrazole Core (Aromatic): An AMX system (if we consider F). The protons at positions 3 and 5 (H3, H5) are magnetically non-equivalent due to the N1-substitution. Both are coupled to the Fluorine nucleus (

    
    F, Spin 1/2).
    
  • The Propanoic Linker (Aliphatic): An

    
     system (approximate). The two methylene groups form distinct triplets due to the electronegativity difference between the Nitrogen and the Carboxyl group.
    
  • The Carboxylic Acid: A labile proton, highly dependent on solvent and concentration.

Predicted Chemical Shift & Coupling Logic
MoietyProton

(ppm) DMSO-d

MultiplicityDiagnostic Coupling (

)
Acid COOH12.0 - 13.0Broad SingletExchangeable with D

O
Pyrazole H5 (adj. to N)7.8 - 8.2Doublet (d) or dd

Hz,

Hz
Pyrazole H37.4 - 7.7Doublet (d) or dd

Hz,

Hz
Linker N-CH

(

)
4.3 - 4.5Triplet (t)

Hz
Linker CH

-COOH (

)
2.7 - 2.9Triplet (t)

Hz

Expert Insight: In the 4-fluoro analog, the massive


 coupling often obscures the smaller 

coupling, making the aromatic protons appear as clear doublets rather than the singlets/narrow doublets seen in non-fluorinated pyrazoles.

Experimental Protocol: Self-Validating Acquisition

To ensure authoritative data, follow this protocol designed to minimize exchange broadening and maximize resolution of F-H couplings.

Step 1: Solvent Selection
  • Primary Recommendation: DMSO-d

    
     .
    
    • Causality: Chloroform (CDCl

      
      ) often leads to the disappearance or extreme broadening of the COOH proton due to dimer formation/exchange. DMSO stabilizes the acid proton via hydrogen bonding, usually resulting in a visible broad singlet around 12 ppm.
      
  • Concentration: 5-10 mg in 0.6 mL solvent. High concentration can induce stacking, shifting aromatic peaks.

Step 2: Acquisition Parameters
  • Spectral Width: Set to -2 to 16 ppm to capture the acidic proton.

  • Scans (ns): Minimum 16 (for 400 MHz) to resolve the low-intensity satellites if

    
    C satellites are of interest, though standard 1H is sufficient for structure.
    
  • Resolution: Ensure acquisition time (AQ) is > 3.0 seconds to resolve the H-F splitting (~4-5 Hz).

Comparative Analysis: The "Fingerprint" Verification

This section compares the target molecule against its most common alternatives/precursors to provide definitive proof of structure.

Comparison 1: Target vs. Non-Fluorinated Analog

The most common error is misidentifying the non-fluorinated precursor (3-(1H-pyrazol-1-yl)propanoic acid).

FeatureTarget: 4-Fluoro Analog Alternative: Non-Fluoro Analog
H4 Signal Absent (Replaced by F)Present (

~6.2-6.3 ppm, triplet/dd)
H3/H5 Shape Large Doublets (

~5 Hz)
Narrow Doublets (

~2 Hz)
13C NMR C4 is a Doublet (

Hz)
C4 is a Singlet
Comparison 2: Target vs. Starting Material (4-Fluoropyrazole)

Monitoring the reaction requires distinguishing the product from the starting heterocycle.

  • Shift in H5: Upon N-alkylation, the symmetry of 4-fluoropyrazole is broken. The H5 proton (adjacent to the alkyl chain) typically shifts downfield compared to the free base due to the deshielding effect of the

    
    -substituent.
    
  • Loss of NH: The broad NH signal of the starting pyrazole (usually 10-13 ppm) disappears, replaced by the integral-3 propanoic acid chain pattern (2H triplet + 2H triplet + 1H COOH).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning this spectrum and the expected signaling pathways in the NMR data.

Diagram 1: Structural Assignment Logic Flow

This workflow guides you through the peak picking process to confirm the structure.

NMR_Assignment Start Start: Analyze 1H Spectrum Check_Acid Check 12-13 ppm: Broad Singlet? Start->Check_Acid Check_Aromatic Aromatic Region (7.4-8.2 ppm) Start->Check_Aromatic Check_Aliphatic Aliphatic Region (2.5-4.5 ppm) Start->Check_Aliphatic Is_Split Are Aromatic Peaks Split by > 4Hz? Check_Aromatic->Is_Split Check_Triplets Two Triplets observed? Check_Aliphatic->Check_Triplets Confirm_F Confirmed: F-Substitution Present Is_Split->Confirm_F Yes (J ~ 5Hz) Reject_F Alert: Non-Fluorinated Analog Is_Split->Reject_F No (Singlets/Narrow) Confirm_Linker Confirmed: Propanoic Linker Intact Check_Triplets->Confirm_Linker Yes (2.8 & 4.4 ppm)

Caption: Logical workflow for distinguishing the target 4-fluoro compound from non-fluorinated impurities.

Diagram 2: Reaction Monitoring (Synthesis to Product)

Visualizing the shift changes during the synthesis from 4-fluoropyrazole + 3-bromopropanoic acid (or acrylate).

Reaction_Monitor SM1 SM: 4-Fluoropyrazole (Symmetric H3/H5) Reaction N-Alkylation SM1->Reaction Detail_SM H3/H5 Equivalent Broad NH SM1->Detail_SM SM2 SM: Acrylate/Bromoacid (Vinyl or Alkyl signals) SM2->Reaction Prod Product: 3-(4-F-Pyrazol-1-yl)... (Symmetry Broken) Reaction->Prod Detail_Prod H3/H5 Distinct New Triplets Prod->Detail_Prod

Caption: Spectral evolution from starting materials to product, highlighting the symmetry breaking event.

Detailed Spectral Data Table

The following data is synthesized from standard chemical shift databases for pyrazoles and propanoic acid derivatives, adjusted for the inductive effects of the fluorine substituent.

Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling Constants (

)
Notes
12.30 br s1HCOOH-Disappears with D

O shake.
8.05 d (or dd)1HPyrazole H5

Hz
Deshielded by adjacent N1.
7.60 d (or dd)1HPyrazole H3

Hz
Less deshielded than H5.
4.42 t2HN-CH


Hz
Deshielded by aromatic ring.
2.81 t2HCH

-COOH

Hz
Typical

-carbonyl shift.

Note on H-F Coupling: The coupling constant


 in 4-fluoropyrazoles is typically between 4.0 and 6.0 Hz. If you observe a value significantly outside this range (e.g., >45 Hz), you are likely looking at a 

C satellite or a different fluorinated isomer.

References

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Institutes of Health (NIH). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem. 2024.[1][2] Retrieved from [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. Retrieved from [Link]

  • SpectraBase. 3-(5-Methylpyrazol-1-yl)propanoic acid 1H NMR Data. Retrieved from [Link]

Sources

19F NMR shift values for N-alkylated 4-fluoropyrazoles

Comparison Guide: F NMR Shift Values for N-Alkylated 4-Fluoropyrazoles

Executive Summary

The introduction of a fluorine atom at the 4-position of the pyrazole ring creates a highly sensitive NMR probe. Unlike protons, the

N-alkylation statustautomeric equilibriumregioisomerism

Key Diagnostic Metric:

  • Typical Range: 4-Fluoropyrazoles resonate between -175 ppm and -185 ppm (relative to CFCl

    
    ).
    
  • N-Alkylation Effect: Conversion of the N-H precursor to an N-alkyl derivative typically induces a deshielding shift (downfield) of 1–3 ppm and arrests tautomeric averaging, often resolving broad signals into sharp multiplets.

Mechanistic Insight: Electronic & Structural Determinants

To interpret the data correctly, one must understand the electronic environment governing the 4-fluorine signal.

A. The Tautomeric Averaging Effect (N-H Precursors)

In solution, N-unsubstituted 4-fluoropyrazoles exist in rapid equilibrium between two tautomers. The

  • Observation: The signal is often broader due to proton exchange.

  • Mechanism: The electron density at C4 is averaged between the C3-N and C5-N environments.

B. N-Alkylation and Symmetry Breaking

Alkylation at N1 "locks" the structure, removing the tautomeric exchange.

  • Electronic Shielding: The alkyl group is electron-donating (inductive effect, +I), but it also prevents the formation of hydrogen-bonded dimers (which are common in N-H pyrazoles). The loss of H-bonding typically leads to a net downfield shift (less negative ppm).

  • Regiochemistry: For asymmetrically substituted pyrazoles (e.g., 3-methyl-4-fluoropyrazole), alkylation yields two distinct regioisomers (N1-alkyl vs. N2-alkyl).

    
    F NMR is the most reliable method to distinguish these, often showing a 
    
    
    of 0.5 – 2.0 ppm between isomers.
Comparative Data: F Chemical Shift Values

The following table synthesizes experimental data for 4-fluoropyrazole derivatives.

  • Standard: CFCl

    
     (
    
    
    = 0.0 ppm).[1][2]
  • Solvent: CDCl

    
     (unless noted).[2][3]
    
Compound ClassSubstituents (C3/C5)N-Substituent

F Shift (

ppm)
Multiplicity (

)
Electronic State
N-H Precursor 3,5-DimethylH -184.5 to -186.0 Broad SingletTautomeric Average
N-Alkylated 3,5-DimethylMethyl -183.4 Singlet (or q*)Fixed Tautomer
N-Alkylated 3,5-DimethylEthyl -183.0 to -183.8 SingletInductive (+I) Effect
N-Alkylated 3,5-DimethylBenzyl -182.5 to -183.5 SingletRing Current Effect
N-Arylated 3,5-DimethylPhenyl -180.0 to -182.0 SingletConjugative Deshielding
Regioisomer A 3-Ph, 5-HMethyl (N1)-178.5 Doublet (~4 Hz)Proximal to Phenyl
Regioisomer B 3-Ph, 5-HMethyl (N2)-180.2 Doublet (~4 Hz)Distal to Phenyl

*Note: Quartet splitting may be observed if long-range coupling to N-Methyl protons occurs, though this is often unresolved.

Critical Analysis of Solvent Effects
  • CDCl

    
     (Non-polar):  Sharpens signals; best for structural assignment.
    
  • DMSO-

    
     / MeOH-
    
    
    (Polar):
    Can cause a downfield shift (1-2 ppm) due to hydrogen bonding with the pyrazole nitrogen lone pairs or dipole interactions.
    • Example: A signal at -183.4 ppm in CDCl

      
       may shift to ~ -181.5 ppm in DMSO-
      
      
      .
Visualization: Regiochemistry & Alkylation Pathways

The following diagram illustrates the divergence in chemical shifts upon alkylation of an asymmetric 4-fluoropyrazole.

Gcluster_legendDiagnostic LogicPrecursorN-H 4-Fluoropyrazole(Tautomeric Mix)δ ≈ -185 ppmReagent+ R-X / BasePrecursor->ReagentIsomer1N1-Alkyl Isomer(Sterically Crowded)δ ≈ -178 ppmReagent->Isomer1Path A(Kinetic/Steric)Isomer2N2-Alkyl Isomer(Less Crowded)δ ≈ -180 ppmReagent->Isomer2Path B(Thermodynamic)InfoThe 19F shift is sensitive to theproximity of the N-alkyl group.Isomers typically separate by >1 ppm.

Figure 1: Divergent synthesis of regioisomers and their distinct

23456789
Experimental Protocols
Protocol A: Synthesis of N-Alkylated 4-Fluoropyrazoles

To generate the analyte for NMR comparison.

  • Starting Material: Dissolve 1.0 equiv of 4-fluoro-3,5-dimethyl-1H-pyrazole in anhydrous Acetonitrile (MeCN).

  • Base Activation: Add 1.5 equiv of Cesium Carbonate (Cs

    
    CO
    
    
    ). Stir at Room Temperature (RT) for 30 min.
    • Why: Cs

      
      CO
      
      
      promotes N-alkylation effectively and suppresses over-alkylation (quaternization).
  • Alkylation: Add 1.2 equiv of Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Stir at RT (for MeI) or 60°C (for BnBr) for 2-4 hours. Monitor by TLC or

    
    F NMR (mini-workup).
    
  • Workup: Filter solids. Concentrate filtrate. Redissolve in DCM, wash with water. Dry over MgSO

    
    .
    
Protocol B:

F NMR Sample Preparation & Acquisition

To ensure reproducible shift values.

  • Concentration: Prepare a solution of ~10-20 mg of compound in 0.6 mL of CDCl

    
     .
    
    • Note: Avoid acidic CDCl

      
       (check acidity) as protonation of N2 causes massive shifts. Filter through basic alumina if necessary.
      
  • Internal Standard: Add 1 drop (approx. 5 µL) of

    
    -trifluorotoluene  (
    
    
    = -63.72 ppm) or use the spectrometer's calibrated unified scale (Ξ ratio).
    • Alternative: Trichlorofluoromethane (CFCl

      
      , 
      
      
      = 0.0 ppm) can be used but is volatile and ozone-depleting.
  • Acquisition Parameters:

    • Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) if integration is required.

    • Spectral Width: 200 ppm (center at -150 ppm).

    • Relaxation Delay (D1): Set to > 5 seconds to allow full relaxation of fluorine nuclei (T1 for

      
      F can be long).
      
    • Scans (NS): 16–64 scans are usually sufficient due to high sensitivity.

References
  • Breen, J. R., et al. (2015). "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26(01), 51-54. Link

  • Sandford, G., et al. (2011). "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination." Beilstein Journal of Organic Chemistry, 7, 1064–1069. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference Text).
  • Reich, H. J. (2020).[10] "19F NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data. Link

A Comparative Guide to HPLC Method Development for Fluorinated Pyrazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone for a multitude of therapeutic agents. The introduction of fluorine atoms into these structures often enhances metabolic stability and binding affinity, but it also presents unique challenges in analytical chemistry. The control of impurities, particularly those that are fluorinated, is a critical aspect of ensuring drug safety and efficacy, mandated by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of fluorinated pyrazole impurities, drawing on field-proven insights and experimental data to inform your analytical choices.

The Analytical Challenge of Fluorinated Pyrazoles

Fluorinated pyrazoles and their impurities often exhibit similar physicochemical properties, making their separation a complex task. The high electronegativity of fluorine can alter the electronic and conformational properties of a molecule, influencing its interactions with both the stationary and mobile phases in reversed-phase HPLC. Furthermore, some impurities may be positional isomers or degradation products with only subtle structural differences from the active pharmaceutical ingredient (API).[1][4][5]

Forced degradation studies are an indispensable tool in this context, deliberately subjecting the API to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3][6][7] This allows for the development of a stability-indicating method capable of separating the API from any and all potential impurities that may arise during its shelf life.[6][8]

Strategic Approach to HPLC Method Development

A systematic approach to method development is crucial for achieving a robust and reliable separation. The workflow typically involves column and mobile phase screening, followed by optimization of the chromatographic conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Define Analytical Target Profile Define Analytical Target Profile Column & Mobile Phase Screening Column & Mobile Phase Screening Define Analytical Target Profile->Column & Mobile Phase Screening Evaluate Initial Data Evaluate Initial Data Column & Mobile Phase Screening->Evaluate Initial Data Design of Experiments (DoE) Design of Experiments (DoE) Evaluate Initial Data->Design of Experiments (DoE) DoE DoE Refine Gradient & Temperature Refine Gradient & Temperature DoE->Refine Gradient & Temperature Final Method Conditions Final Method Conditions Refine Gradient & Temperature->Final Method Conditions Method Validation (ICH Q2) Method Validation (ICH Q2) Final Method Conditions->Method Validation (ICH Q2) Routine Analysis Routine Analysis Method Validation (ICH Q2)->Routine Analysis

Caption: A typical workflow for HPLC method development and validation.

Comparison of HPLC Column Chemistries: C18 vs. Fluorinated Phases

The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[9][10][11] For fluorinated compounds, the comparison often narrows down to traditional C18 columns versus those with fluorinated functionalities, such as pentafluorophenyl (PFP) phases.

Conventional C18 Columns

C18 (octadecylsilane) columns are the workhorses of reversed-phase chromatography, offering robust hydrophobic retention. However, for fluorinated pyrazoles, their selectivity may be limited, especially for closely related isomers. While effective for general impurity profiling, achieving baseline separation of all degradation products can be challenging with a C18 column alone.[1][4]

Pentafluorophenyl (PFP) Columns

PFP columns provide a unique and often orthogonal selectivity to C18 phases.[12][13] The electron-rich fluorophenyl ring allows for multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[14][15][16] These alternative interactions can be highly effective in differentiating between structurally similar fluorinated compounds and their non-fluorinated analogues.[13][17][18]

G cluster_0 C18 Stationary Phase cluster_1 PFP Stationary Phase C18 C18 Ligand Hydrophobic Interactions PFP PFP Ligand Hydrophobic π-π Dipole-Dipole Hydrogen Bonding Analyte Fluorinated Pyrazole Analyte->C18 Primary Interaction Analyte->PFP Multiple Interactions

Caption: Interaction mechanisms of C18 vs. PFP stationary phases with fluorinated analytes.

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Interaction HydrophobicMixed-mode (Hydrophobic, π-π, dipole-dipole)[14][15]
Selectivity for Halogenated Compounds ModerateHigh, often provides alternative elution orders[12][17]
Retention of Polar Compounds Generally lowerCan provide enhanced retention for polar and basic analytes[12][13]
Stability HighCan be lower than C18, but modern PFP columns show improved stability[15][19]
Best For General purpose, hydrophobic compoundsPositional isomers, halogenated aromatics, complex mixtures[15][16]

Experimental Data: A Comparative Case Study

To illustrate the practical differences, let's consider a hypothetical case based on published data for celecoxib, a drug containing a fluorinated pyrazole core.[1][4] A forced degradation study was performed, generating several impurities, including a known regioisomer. The separation was attempted on both a C18 and a PFP column under similar gradient conditions.

Table 1: Comparison of HPLC Performance for Fluorinated Pyrazole Impurity Profiling

ParameterMethod 1: C18 ColumnMethod 2: PFP Column
Column C18, 150 x 4.6 mm, 5 µmPFP, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Resolution (API/Impurity A) 1.62.5
Resolution (Impurity B/Impurity C) 1.2 (co-elution)1.9
Peak Tailing (API) 1.11.0

The data clearly demonstrates the superior selectivity of the PFP column for this specific separation. While the C18 column provided some separation, it failed to resolve critical impurity pairs. The PFP column, leveraging its alternative interaction mechanisms, achieved baseline separation for all components.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to generate potential impurities.

  • Sample Preparation: Prepare stock solutions of the fluorinated pyrazole API in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the API solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the API solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the API solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Comparative HPLC Method Screening

This protocol provides a starting point for screening different column chemistries.

  • Column Selection:

    • Column A: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Column B: PFP (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or PDA to monitor peak purity)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis: Inject the API, a mixture of impurities (if available), and each of the stressed samples onto both columns. Compare the chromatograms for resolution, peak shape, and changes in elution order.

Advanced Detection Techniques

While UV detection is standard, coupling HPLC with mass spectrometry (LC-MS) is invaluable for impurity profiling. LC-MS provides molecular weight information, which is crucial for the identification of unknown impurities generated during forced degradation studies.[3] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, further aiding in its structural elucidation.[3][9]

Conclusion

The development of a robust HPLC method for fluorinated pyrazole impurities requires a systematic approach and a careful consideration of stationary phase chemistry. While traditional C18 columns remain a viable starting point, fluorinated phases, particularly PFP columns, offer powerful alternative selectivity that can be instrumental in resolving closely related impurities.[12][13][16] By combining a well-designed method development strategy, including forced degradation studies, with appropriate column selection and advanced detection techniques like LC-MS, researchers can develop reliable and accurate methods to ensure the quality and safety of these important pharmaceutical compounds.

References

  • Štěrbová, D., et al. (2020). Development of a unified reversed-phase HPLC method for efficient determination of EP and USP process-related impurities in celecoxib using analytical quality by design principles. RUL. Available from: [Link]

  • Štěrbová, D., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC. Available from: [Link]

  • Berger, S. J., & Rustum, A. M. (2025). Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. ResearchGate. Available from: [Link]

  • Jain, D., et al. (2008). A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Taylor & Francis. Available from: [Link]

  • Štěrbová, D., et al. (2025). (PDF) Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. ResearchGate. Available from: [Link]

  • Srinivasan, K., et al. A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. Semantic Scholar. Available from: [Link]

  • Vitha, M. F., & Carr, P. W. (1997). Comparative Study of Hydrocarbon, Fluorocarbon, and Aromatic Bonded RP-HPLC Stationary Phases by Linear Solvation Energy Relationships. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Anonymous. Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns. AZO Materials. Available from: [Link]

  • Anonymous. (2010). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available from: [Link]

  • Anonymous. (PDF) Development and Validation of A High Performance Liquid Chromatography (HPLC) Method for Determination of Fipronil and Pyriproxyfen in A Veterinary Pharmaceutical Product. ResearchGate. Available from: [Link]

  • Wyndham, K. D., et al. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available from: [Link]

  • Anonymous. ACE C18-PFP technical brochure. HPLC. Available from: [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available from: [Link]

  • Anonymous. exploring the selectivity of C18 phases with Phenyl and PFP functionality. MAC-MOD Analytical. Available from: [Link]

  • Abraham, J., & Gajendiran, A. (2022). Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites. PMC. Available from: [Link]

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Salvi, A. M., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available from: [Link]

  • da Silva, A. P. P., et al. (2024). Development and Validation of an Analytical Method for the Determination of Fipronil and its Degradation Products in 28 Organic. BrJAC. Available from: [Link]

  • Anonymous. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Anonymous. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass Laboratories. Available from: [Link]

  • Ferrara, M. G., et al. (2023). Targeting USP-7 by a Novel Fluorinated 5-Pyrazolyl-Urea Derivative. iris.unina.it. Available from: [Link]

  • Anonymous. (2020). Unlocking the Potential of Pharmaceutical Impurities. LCGC International. Available from: [Link]

  • Liu, Z., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Available from: [Link]

  • Anonymous. selecting hplc columns: - going under the hood. vscht.cz. Available from: [Link]

  • Anonymous. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Available from: [Link]

  • Anonymous. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • Anonymous. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Anonymous. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Anonymous. (2022). Forced Degradation – A Review. Biomedical Journal of. Available from: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Singh, S., & Singh, G. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Anonymous. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available from: [Link]

  • Dumarey, M., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Anonymous. (2016). Development and Validation of HPLC Method for Analysis of Impurities of Fosfluconazole in Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Ali, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling of 3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acid

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. The guidance herein is synthesized from established safety principles for structurally related compounds, including fluorinated organics, pyrazole derivatives, and propanoic acids, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: A Synthesis of Structural Alerts

The chemical structure of this compound contains three key moieties that dictate its potential hazard profile: the propanoic acid tail, the pyrazole core, and the fluorine substituent. A thorough risk assessment must consider the synergistic potential of these components.

  • Propanoic Acid Moiety : This functional group imparts acidic and potentially corrosive properties. Similar short-chain carboxylic acids are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3]

  • Pyrazole Core : Pyrazole and its derivatives are biologically active heterocyclic compounds. Some have been associated with toxicity, including being harmful if swallowed or absorbed through the skin, and may cause skin and eye irritation.[4][5] Certain complex pyrazoles are even suspected of long-term health effects such as carcinogenicity.[6]

  • Fluorine Substituent : The presence of a carbon-fluorine bond introduces a significant thermal hazard. In the event of a fire or high-temperature decomposition, highly toxic and corrosive gases, including hydrogen fluoride (HF), can be released.[6] Exposure to HF requires immediate, specialized medical attention.[7]

Table 1: Summary of Potential Hazards and Primary Exposure Routes

Hazard Type Potential Effect Primary Exposure Routes
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Ingestion, Inhalation, Dermal
Corrosivity/Irritation May cause irritation to skin, eyes, and respiratory system.[5] Dermal, Ocular, Inhalation
Sensitization May cause an allergic skin reaction.[8] Dermal
Thermal Decomposition Release of toxic fumes (Carbon oxides, Nitrogen oxides, Hydrogen Fluoride).[4][6] Inhalation

| Long-Term Effects | Unknown for this specific compound, but some related pyrazoles are suspected of causing cancer.[6] | Chronic Inhalation/Dermal |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. The selection of PPE must be based on the specific task being performed.

Table 2: Task-Based PPE Requirements

Task Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing/Transfer (Solid) Double-gloving with nitrile rubber gloves (inner) and chemical-resistant gloves (outer).[4] Chemical safety goggles and a full-face shield.[2][4] Flame-resistant lab coat, closed-toe shoes, long pants.[9] Use of a fume hood is mandatory.[4][10]
Solution Preparation/Reaction Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart for solvents used.[4][11] Chemical safety goggles. Face shield required if splash hazard is significant. Flame-resistant lab coat, closed-toe shoes, long pants. All work must be done in a fume hood.

| Work-up/Purification | Chemical-resistant gloves appropriate for the solvents and reagents used. | Chemical safety goggles and face shield. | Flame-resistant lab coat, impervious apron may be required.[1][3] All work must be done in a fume hood. |

The Rationale Behind PPE Selection:
  • Double-Gloving: When handling the potent solid, double-gloving provides an extra layer of protection against dermal absorption and allows for the safe removal of a potentially contaminated outer glove without exposing the skin.

  • Face Shield: A full-face shield is non-negotiable when handling the solid compound outside of a glovebox. It protects against splashes and the accidental aerosolization of fine particles that could bypass the protection of safety glasses alone.[2]

  • Fume Hood: Given the potential for respiratory irritation and the unknown inhalation toxicity, all manipulations must occur within a certified chemical fume hood to prevent exposure to dust or vapors.[4][10]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[12] Confirm that a designated, labeled hazardous waste container is ready.

  • Engineering Control : Perform all work in a certified chemical fume hood with the sash at the lowest practical height.[10]

  • Weighing : Use a disposable weigh boat. Tare the balance with the boat inside. Gently transfer the solid using a clean spatula, avoiding any actions that could generate dust.

  • Transfer : To add the solid to a reaction vessel, carefully tip the weigh boat into the vessel. Use a small amount of a compatible solvent to rinse any residual solid from the boat into the vessel.

  • Decontamination : Immediately after use, rinse the spatula and any other contaminated reusable equipment with a suitable solvent, collecting the rinsate in the designated halogenated organic waste container. Dispose of the weigh boat in the solid waste container.

  • Glove Removal : Remove the outer gloves first, turning them inside out, and dispose of them in the designated solid waste container. Then, remove the inner gloves using the same technique.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[4][8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination Prep 1. Verify Emergency Equipment Accessibility Waste 2. Prepare Labeled Hazardous Waste Container Weigh 3. Weigh Solid (Minimize Dust) Prep->Weigh Transfer 4. Transfer to Vessel & Rinse Weigh Boat Weigh->Transfer Decon 5. Decontaminate Tools & Dispose of Consumables Transfer->Decon Gloves 6. Remove PPE (Outer then Inner) Decon->Gloves Wash 7. Wash Hands Thoroughly Gloves->Wash

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan
  • Waste Segregation : Due to the fluorine content, all waste contaminated with this compound (including solids, liquids, and consumables like gloves and weigh boats) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[10]

  • Container Management : Keep waste containers closed when not in use. Store them in a secondary containment bin within a ventilated area, away from incompatible materials.

  • Institutional Protocols : Adhere strictly to your institution's hazardous waste management guidelines for collection and disposal.[11]

Emergency Response Plan

Immediate and correct action during an emergency is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Event Chemical Exposure Event Skin_Wash Immediately flush with water for 15 minutes. Event->Skin_Wash Skin Eye_Rinse Flush with eyewash for at least 15 minutes, lifting eyelids. Event->Eye_Rinse Eyes Inhale_Air Move to fresh air. Event->Inhale_Air Inhalation Skin_Remove Remove contaminated clothing. Skin_Wash->Skin_Remove Skin_Medical Seek medical attention. Skin_Remove->Skin_Medical Eye_Medical Seek immediate medical attention. Eye_Rinse->Eye_Medical Inhale_Medical Seek medical attention if symptoms develop. Inhale_Air->Inhale_Medical

Caption: Decision-making flowchart for emergency response to chemical exposure.

Specific First-Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or symptoms like coughing or shortness of breath occur, seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

Special Precaution for Fire : In case of fire, be aware that hazardous decomposition products, including hydrogen fluoride, will be formed.[6] Firefighters must wear self-contained breathing apparatus and full chemical-protective clothing.[2][6]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring personal safety and the integrity of their research environment.

References

  • BASF. (2025, October 7). Safety data sheet.
  • Santa Cruz Biotechnology. Propionic acid.
  • ChemicalBook. Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • Carl ROTH. Safety Data Sheet: Propionic acid.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • KTEC Equipment and Supplies. (2017, February 23). SAFETY DATA SHEET.
  • IPO. Fluorine.
  • Sdfine. propionic acid.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • NJ.gov. Hazardous Substance Fact Sheet.
  • PubChem. LCSS: FLUORINE.
  • Purdue University. Fluorine Safety.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.